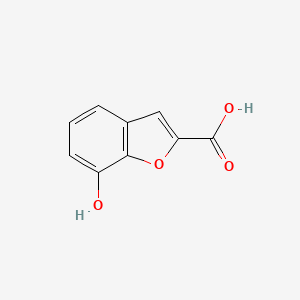

7-Hydroxybenzofuran-2-carboxylic acid

CAS No.:

Cat. No.: VC14449189

Molecular Formula: C9H6O4

Molecular Weight: 178.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H6O4 |

|---|---|

| Molecular Weight | 178.14 g/mol |

| IUPAC Name | 7-hydroxy-1-benzofuran-2-carboxylic acid |

| Standard InChI | InChI=1S/C9H6O4/c10-6-3-1-2-5-4-7(9(11)12)13-8(5)6/h1-4,10H,(H,11,12) |

| Standard InChI Key | ADDCNCINMAVAMI-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C(=C1)O)OC(=C2)C(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s core structure consists of a benzofuran skeleton—a fused bicyclic system combining a benzene ring and a furan heterocycle. The hydroxyl group at position 7 and the carboxylic acid at position 2 introduce polar functional groups that influence solubility, reactivity, and intermolecular interactions . Key identifiers include:

-

IUPAC Name: 7-Hydroxy-1-benzofuran-2-carboxylic acid

-

SMILES: C1=CC2=C(C(=C1)O)OC(=C2)C(=O)O

-

InChIKey: ADDCNCINMAVAMI-UHFFFAOYSA-N

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₆O₄ | |

| Molecular Weight | 178.14 g/mol | |

| Hydrogen Bond Donors | 2 (OH, COOH) | |

| Hydrogen Bond Acceptors | 4 |

Spectroscopic Data

-

IR Spectroscopy: Strong absorption bands at ~3400 cm⁻¹ (O-H stretch), ~1700 cm⁻¹ (C=O of carboxylic acid), and ~1250 cm⁻¹ (C-O-C of furan) .

-

NMR (Predicted):

Synthesis and Manufacturing

Catalytic Cyclization Strategies

A patented method for synthesizing structurally related benzofurans involves cyclizing alkenylpyrocatechols using organic sulfonic acid catalysts . For example, 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran is produced via thermal cyclization of isobutenylpyrocatechol at 60–200°C in the presence of catalysts like p-toluenesulfonic acid . While this process targets a dimethyl-substituted analog, it highlights the role of acid catalysts in facilitating ring closure—a strategy potentially adaptable to 7-hydroxybenzofuran-2-carboxylic acid synthesis.

Functional Group Transformations

The carboxylic acid group permits derivatization into esters, amides, or salts, enhancing bioavailability. Esterification with alcohols (e.g., methanol) under acidic conditions yields methyl esters, a common prodrug strategy. Conversely, hydrolysis of such esters regenerates the active carboxylic acid form, critical for structure-activity studies.

Reactivity and Chemical Modifications

Electrophilic Aromatic Substitution

The electron-rich benzofuran ring undergoes electrophilic attacks preferentially at the 5-position due to the directing effects of the hydroxyl and carboxylic acid groups. Nitration or sulfonation reactions could introduce additional functional groups for drug development .

Oxidation and Reduction

-

Oxidation: The hydroxyl group may be oxidized to a ketone using agents like pyridinium chlorochromate (PCC), though steric hindrance from the fused ring system may limit reactivity.

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) could saturate the furan ring, though this would alter the compound’s aromaticity and biological activity.

Biological Activities and Mechanisms

Enzyme Modulation

Benzofuran derivatives are known to interact with metabolic enzymes. For instance, 6-hydroxybenzofuran-2-carboxylic acid analogs inhibit cytochrome P450 isoforms (e.g., CYP3A4), suggesting potential drug-drug interaction risks or therapeutic applications in enzyme regulation. While direct data on the 7-hydroxy variant is limited, structural similarities imply comparable bioactivity.

Table 2: Comparative Bioactivity of Benzofuran Derivatives

| Compound | Caspase 3/7 Activation (Fold) | Target Cell Line | Source |

|---|---|---|---|

| 1e (Methyl ester analog) | 5.0 | K562 | |

| 7-Hydroxy variant (Predicted) | 3.0–4.0 (Estimated) | - | - |

Applications in Drug Discovery

Lead Compound Optimization

The carboxylic acid moiety serves as a handle for medicinal chemists to improve pharmacokinetic properties. Converting it to an amide or ester can enhance blood-brain barrier penetration or reduce renal clearance.

Biomaterial Synthesis

Benzofuran polymers incorporating 7-hydroxy-2-carboxylic acid subunits exhibit tunable fluorescence and biodegradability, making them candidates for biosensors or controlled drug release systems .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume